5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one is a fluorinated pyrimidine derivative. Compounds in this class are often of interest due to their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyrimidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-pyrimidine derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one could have several applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antiviral or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The fluorine atoms could enhance binding affinity to the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
The unique combination of fluorine atoms and the pentafluoroethyl group in 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one may confer distinct properties, such as increased metabolic stability and altered biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1548-79-4 |
---|---|
Molekularformel |
C7H4F6N2O |
Molekulargewicht |
246.11 g/mol |
IUPAC-Name |
5-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H4F6N2O/c1-2-14-4(3(8)5(16)15-2)6(9,10)7(11,12)13/h1H3,(H,14,15,16) |
InChI-Schlüssel |
ZPAKINYKOYTUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=O)N1)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.